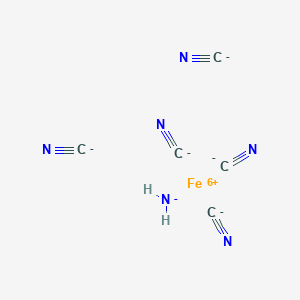
Hdac8-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac8-IN-3 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hdac8-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of amide or ester bonds, followed by cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hdac8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Hdac8-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC8 in various chemical processes.
Biology: Helps in understanding the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, fibrotic diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC8
Mécanisme D'action
Hdac8-IN-3 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an increase in acetylation levels. The resulting changes in chromatin structure and gene expression can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound also interacts with non-histone proteins, further modulating various cellular pathways .
Comparaison Avec Des Composés Similaires
Hdac8-IN-3 is unique among HDAC inhibitors due to its high selectivity for HDAC8. Similar compounds include:
Hdac8-IN-1: Another selective HDAC8 inhibitor with a different chemical structure.
Hdac8-IN-2: Known for its broader spectrum of activity, targeting multiple HDAC isoforms.
Hdac8-IN-4: A newer compound with enhanced potency and selectivity compared to this compound
Propriétés
Formule moléculaire |
C18H12N4O3S2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-[(5E)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-15(21-17-20-12-6-1-2-7-13(12)26-17)10-22-16(24)14(27-18(22)25)9-11-5-3-4-8-19-11/h1-9H,10H2,(H,20,21,23)/b14-9+ |
Clé InChI |
UZIRFWMKGFFXMC-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=N4)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)







![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)



